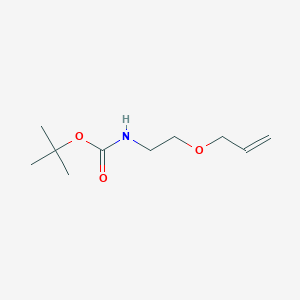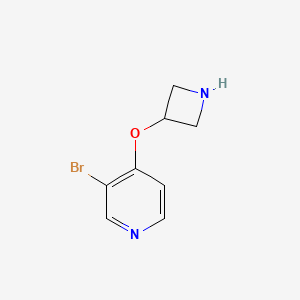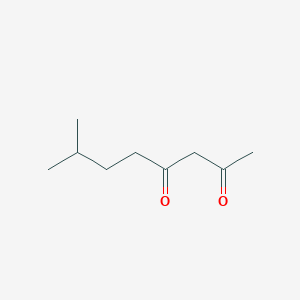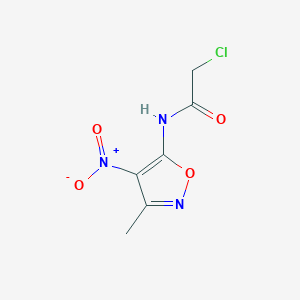![molecular formula C9H13N B12065752 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 295787-35-8](/img/structure/B12065752.png)
2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[221]hept-5-ene,2-cyclopropyl-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Análisis De Reacciones Químicas
2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with MCPBA can yield epoxides .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as inhibitors of specific enzymes, such as neuraminidase inhibitors and GABA aminotransferase inactivators .
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a precursor to neuraminidase inhibitors, it may interfere with the activity of the neuraminidase enzyme, preventing the release of viral particles from infected cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]hept-5-en-3-one and 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) lies in its cyclopropyl group, which can impart different chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
295787-35-8 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2 |
Clave InChI |
HTUBGLDDMFRJCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)




![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)



![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)
